molecular formula C10H11O2- B8525191 2-Phenylbutanoate

2-Phenylbutanoate

Cat. No.: B8525191
M. Wt: 163.19 g/mol
InChI Key: OFJWFSNDPCAWDK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylbutanoate refers to the conjugate base or ester derivatives of 2-phenylbutyric acid (CAS 90-27-7), a carboxylic acid with a phenyl group at the second carbon of a four-carbon chain. Synonyms include (2R)-2-phenylbutanoate, (2S)-2-phenylbutanoate, and (±)-α-phenylbutyric acid . Structurally, it is characterized by a butanoate backbone substituted with a phenyl group at the α-position (Figure 1).

In industrial contexts, this compound is noted as a volatile aroma compound with significant sensory impact, though its productivity in fermentation processes using agro-wastes like tomato pomace is lower compared to other esters such as ethyl acetate and isoamyl alcohol . Potential applications span flavoring agents, pharmaceuticals, and organic synthesis intermediates.

Properties

Molecular Formula

C10H11O2-

Molecular Weight

163.19 g/mol

IUPAC Name

2-phenylbutanoate

InChI

InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/p-1

InChI Key

OFJWFSNDPCAWDK-UHFFFAOYSA-M

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of phenylbutyrate sodium involves the purification of 4-phenylbutyric acid, which is then reacted with a sodium reagent to form the sodium salt . The process typically includes the following steps:

Industrial Production Methods: In industrial settings, the preparation of phenylbutyrate sodium involves similar steps but on a larger scale. The use of alcohols like methyl alcohol and ethyl alcohol as reaction solvents makes the process more environmentally friendly . The purity of the final product can reach 99.5% or above, with single impurities controlled to within 0.1% .

Chemical Reactions Analysis

Types of Reactions: Phenylbutyrate sodium undergoes various chemical reactions, including:

    Oxidation: Phenylbutyrate sodium can be oxidized to form phenylacetic acid.

    Reduction: Reduction reactions can convert phenylbutyrate sodium back to phenylbutyric acid.

    Substitution: Phenylbutyrate sodium can undergo substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various metal salts can be used to replace the sodium ion.

Major Products:

    Oxidation: Phenylacetic acid.

    Reduction: Phenylbutyric acid.

    Substitution: Corresponding metal phenylbutyrates.

Scientific Research Applications

Phenylbutyrate sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Key Differences :

  • Higher molecular weight and stereochemical complexity compared to simple esters.
  • Enhanced bioavailability due to the hydrochloride salt formulation.

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